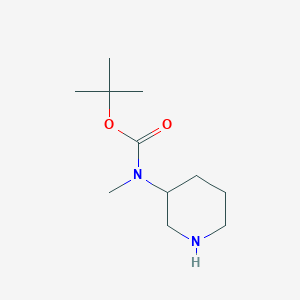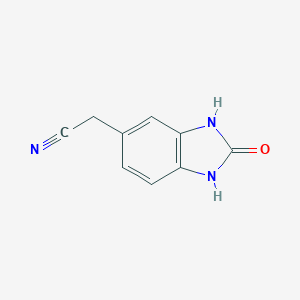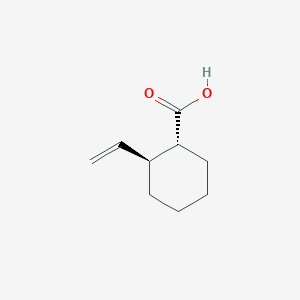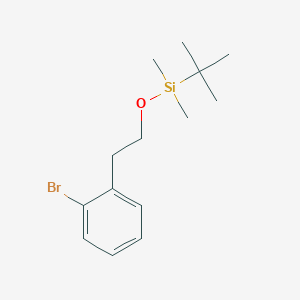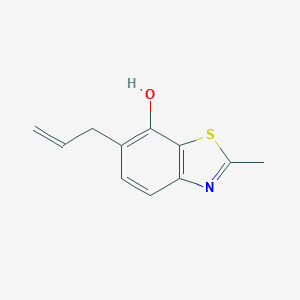
4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole is a synthetic compound that has been extensively studied in scientific research. It is a carbazole derivative that has shown potential in various applications, including as a fluorescent probe and in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole involves the inhibition of DNA topoisomerase II. The compound binds to the enzyme and prevents it from carrying out its normal function, which is to cut and rejoin DNA strands during DNA replication and transcription. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells from the body. It also inhibits tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole in lab experiments is its strong fluorescence emission, which makes it useful for imaging and detection of biological molecules and processes. However, the compound has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole. One direction is to further explore its potential as a fluorescent probe for imaging and detection of biological molecules and processes. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to optimize the synthesis method and improve the stability and solubility of the compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole involves the reaction of carbazole with 3-(1,1-dimethyl-3-iodopropenylamino)-1,2-epoxypropane in the presence of a base catalyst. The reaction proceeds via an epoxide ring-opening mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole has been studied extensively for its potential in various scientific research applications. One of the main applications is as a fluorescent probe. The compound exhibits strong fluorescence emission, which makes it useful for imaging and detection of biological molecules and processes. It has been used as a fluorescent probe for detecting DNA and RNA, as well as for imaging of cancer cells.
Another potential application of this compound is in the treatment of cancer. The compound has been shown to have anticancer activity in vitro and in vivo. It induces apoptosis in cancer cells and inhibits tumor growth. The mechanism of action of the compound involves the inhibition of DNA topoisomerase II, a key enzyme involved in DNA replication and transcription.
Propriétés
Numéro CAS |
180252-46-4 |
|---|---|
Formule moléculaire |
C20H23IN2O2 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
1-(9H-carbazol-4-yloxy)-3-[(1-iodo-3-methylbut-2-en-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C20H23IN2O2/c1-13(2)18(10-21)22-11-14(24)12-25-19-9-5-8-17-20(19)15-6-3-4-7-16(15)23-17/h3-9,14,22-24H,10-12H2,1-2H3 |
Clé InChI |
UVHUKXLPEXSEHA-UHFFFAOYSA-N |
SMILES |
CC(=C(CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C |
SMILES canonique |
CC(=C(CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C |
Synonymes |
4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole 4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole, (S)-isomer CYBL8E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)


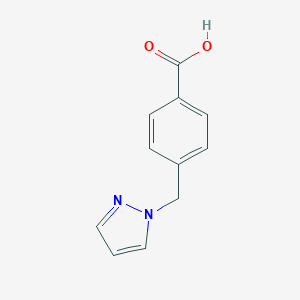
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)

